(S)-3-amino-2-methylpropanoic acid

Catalog No.
S582219
CAS No.
4249-19-8
M.F
C4H9NO2
M. Wt
103.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-amino-2-methylpropanoic acid

CAS Number

4249-19-8

Product Name

(S)-3-amino-2-methylpropanoic acid

IUPAC Name

(2S)-3-amino-2-methylpropanoic acid

Molecular Formula

C4H9NO2

Molecular Weight

103.12 g/mol

InChI

InChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1

InChI Key

QCHPKSFMDHPSNR-VKHMYHEASA-N

SMILES

CC(CN)C(=O)O

Synonyms

(+)-3-Amino-2-methylpropionic Acid; (2S)-3-Amino-2-methylpropanoic Acid; L-2-methyl-β-Alanine;

Canonical SMILES

CC(CN)C(=O)O

Isomeric SMILES

C[C@@H](CN)C(=O)O

The exact mass of the compound (S)-3-amino-2-methylpropanoic acid is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of beta-amino acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Amino fatty acids [FA0110]. However, this does not mean our product can be used or applied in the same or a similar way.

(S)-3-amino-2-methylpropanoic acid (L-BAIBA) is a naturally occurring, non-proteinogenic beta-amino acid generated exclusively via the mitochondrial catabolism of L-valine [1]. In industrial and advanced research procurement, it is primarily sourced as an enantiopure chiral building block for asymmetric peptide synthesis and as a highly specific biological standard for myokine signaling assays . Unlike its (R)-enantiomer, which is a byproduct of pyrimidine degradation, the (S)-isomer is uniquely recognized by specific aminotransferases and G-protein coupled receptors [1]. Procurement of the exact (S)-configuration is critical for applications requiring strict stereochemical fidelity, such as the synthesis of macrocyclic lactam active pharmaceutical ingredients (APIs), the development of metabolic syndrome therapeutics, and the calibration of enantioselective chromatographic methods .

Research Fit

Identity
Chiral non-proteinogenic β-amino acid, (S)-enantiomer
Workflow
Stereochemical-control studies, enantiomer-attribution review
Application scope
Metabolite biomarker, negative control for cryptophycin SAR, β-peptide building block

Substituting (S)-3-amino-2-methylpropanoic acid with its racemic mixture or the (R)-enantiomer fundamentally compromises both synthetic workflows and biological assays. In biological systems, the enantiomers utilize entirely divergent metabolic pathways; substituting the (R)-isomer introduces thymine degradation metabolites rather than the intended valine-derived myokine signaling, nullifying assay relevance for exercise-induced metabolic responses [1]. In chemical synthesis, utilizing the racemate to incorporate the beta-aminoisobutyric acid motif into complex peptides or macrocycles generates inseparable diastereomeric mixtures, leading to severe yield penalties during downstream purification and rendering accurate structural elucidation impossible [2].

Substitution Risk

(S)-enantiomer (this product)
Direct, rapid FGF23 signaling via Gαs/cAMP and Gαq/PKC; valine catabolism origin; weak/inactive in cryptophycin synthesis
(R)-enantiomer / racemate
Indirect, delayed FGF23 induction via sclerostin; thymine degradation origin; essential for active cryptophycin
Enantiomer-specific signaling, metabolic source divergence, and opposite synthetic utility make racemic or opposite-enantiomer substitution unsuitable for mechanistic or biomarker studies. Verify chiral purity for each lot.

ABAT Stereospecific Transamination

In metabolic pathway modeling, the (S)-enantiomer is strictly required to isolate valine catabolism pathways from thymine degradation. 4-aminobutyrate aminotransaminase (ABAT) exhibits absolute stereospecificity, catalyzing the transamination of (S)-3-amino-2-methylpropanoic acid with 2-oxoglutarate, while showing zero activity toward the (R)-enantiomer[1].

Evidence DimensionABAT-mediated transamination conversion rate
Target Compound DataStereospecific conversion (active substrate)
Comparator Or Baseline(R)-3-amino-2-methylpropanoic acid (0% conversion by ABAT)
Quantified DifferenceAbsolute stereoselectivity (100% vs 0% utilization by ABAT)
ConditionsIn vitro enzymatic assay with ABAT and 2-oxoglutarate

Crucial for designing in vitro metabolic assays or synthesizing downstream valine metabolites without cross-contamination from pyrimidine degradation pathways.

FGF23 signaling mechanism
Head-to-head
L-BAIBA (S): direct Gαs/cAMP/PKA/β-catenin & Gαq/PKC/CREB
D-BAIBA (R): indirect, delayed sclerostin/Gαi/NF-κB
Enantiomer-specific pathway engagement; direct vs. indirect readout context
Primary osteocyte cultures; in vivo mouse exercise model

LC/MS Absolute Configuration Standard

For structural elucidation of macrocyclic lactams, (S)-3-amino-2-methylpropanoic acid is utilized as the definitive chiral reference standard. When derivatized with S-phenylglycine methyl ester (S-PGME), the (S)-enantiomer adduct demonstrates a significantly higher retention time on reversed-phase LC/MS due to aligned hydrophobic interactions, compared to the (R)-enantiomer adduct [1].

Evidence DimensionLC/MS retention time (S-PGME derivatization)
Target Compound Data8.3 minutes
Comparator Or Baseline(R)-3-amino-2-methylpropanoic acid (6.4 minutes)
Quantified Difference1.9-minute baseline resolution
ConditionsReversed-phase LC/MS of S-PGME amides

Using the pure (S)-enantiomer as an analytical standard is mandatory for accurately determining the absolute configuration of beta-amino acid units in complex APIs.

Exercise plasma kinetics
Head-to-head
L-BAIBA (S): +13% post-exercise (baseline ~5% of total)
D-BAIBA (R): +20% post-exercise (baseline ~95% of total)
Distinct exercise response; enantiopure standard needed for LC-MS/MS quantification
Human subjects; acute aerobic protocol

MRGPRD Agonism & Mitochondrial Biogenesis

As a muscle-derived myokine, only the (S)-enantiomer is validated to specifically activate the MRGPRD receptor to protect podocytes and induce metabolic shifts. Application of 10 µM (S)-3-amino-2-methylpropanoic acid significantly increases basal respiration and ATP production in human podocytes, a targeted response not structurally mapped to the (R)-isomer [1].

Evidence DimensionSpare respiratory capacity and ATP production
Target Compound DataSignificant upregulation at 10 µM concentration
Comparator Or BaselineVehicle control / (R)-isomer baseline
Quantified DifferenceMRGPRD-specific biological activation vs. non-activation
ConditionsHuman podocyte cell culture, 24h to 5-day incubation

Procurement for metabolic syndrome and renal protection research requires the exact (S)-enantiomer to trigger the intended MRGPRD-dependent myokine signaling cascade.

Cryptophycin SAR outcome
Class-level
(S)-enantiomer: inactive or weakly active cryptophycin analog
(R)-enantiomer: yields potent cryptophycin 1
Inactive enantiomer serves as negative control for stereochemical attribution
In vivo cryptophycin efficacy models; class-level inference

Asymmetric Peptide Synthesis Precursor

When synthesizing non-proteinogenic peptides, utilizing the enantiopure (S)-3-amino-2-methylpropanoic acid as a starting material for Boc-protection eliminates the need for downstream chiral resolution. Substituting with racemic 3-amino-2-methylpropanoic acid results in diastereomeric peptide mixtures that typically incur massive yield losses during preparative HPLC purification .

Evidence DimensionUsable peptide yield post-purification
Target Compound Data>90% retention of chiral purity without preparative loss
Comparator Or BaselineRacemic 3-amino-2-methylpropanoic acid (<50% yield due to diastereomer separation)
Quantified Difference>40% absolute yield improvement in asymmetric synthesis
ConditionsSolid-phase peptide synthesis (SPPS) incorporating beta-amino acids

For manufacturing myokine-mimetic peptides, starting with the enantiopure (S)-building block prevents costly downstream chiral chromatography and material waste.

Metabolic origin
Class-level
L-BAIBA (S): derived from L-valine catabolism
D-BAIBA (R): derived from thymine degradation
Pathway-specific tracer; avoids thymine-derived signal interference
DPD deficiency reduces D-BAIBA >90%; L-BAIBA preserved

Structural Elucidation Standard

Essential for determining the absolute configuration of beta-amino acid residues in novel macrocyclic lactams via PGME derivatization and LC/MS analysis, where baseline resolution from the (R)-enantiomer is required[1].

Non-Proteinogenic Peptide Building Block

Procured as a precursor for Boc- or Fmoc-protected derivatives to synthesize myokine-mimetic peptides and APIs without the severe yield losses associated with racemic resolution.

In Vitro Metabolic Pathway Modeling

The required substrate for isolating L-valine catabolism and specifically assaying 4-aminobutyrate aminotransaminase (ABAT) activity without cross-reactivity from pyrimidine degradation pathways[2].

MRGPRD Agonist Assays

The specific enantiomer required for high-throughput screening and in vitro assays targeting mitochondrial biogenesis, podocyte protection, and white-to-brown adipose tissue transformation[3].

Application Fit

Application
Selection Property
Validation Focus
FGF23 phosphate metabolism studies
Enantiomer-attribution review
Direct vs. indirect signaling pathway interpretation
Cryptophycin SAR and off-target screening
Stereochemical-control context
Negative control enantiomer response validation
Valine catabolism flux analysis
Metabolic pathway tracer specificity
LC-MS/MS enantiomer-specific quantification
β-peptide stability research
β-amino acid incorporation
Enzymatic degradation resistance context

Physical Description

Solid

XLogP3

-2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

103.063328530 g/mol

Monoisotopic Mass

103.063328530 g/mol

Heavy Atom Count

7

Melting Point

175 - 177 °C

UNII

H1WR898GX7

Wikipedia

(S)-3-aminoisobutyric acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Amino fatty acids [FA0110]

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